molecular formula C16H30N2O4S B6987823 Tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate

Tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate

Cat. No.: B6987823
M. Wt: 346.5 g/mol
InChI Key: PXUVWTZAERQKBJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate: is a complex organic compound featuring a tert-butyl ester group, a piperidine ring, and a methylsulfinylethylcarbamoyl moiety

Properties

IUPAC Name

tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O4S/c1-16(2,3)22-14(19)9-8-13-7-5-6-11-18(13)15(20)17-10-12-23(4)21/h13H,5-12H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUVWTZAERQKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1CCCCN1C(=O)NCCS(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Methylsulfinylethylcarbamoyl Group: This step involves the reaction of the piperidine derivative with 2-methylsulfinylethyl isocyanate under controlled conditions to form the carbamoyl group.

    Esterification: The final step is the esterification of the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone.

    Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of the carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific biological pathways. The piperidine ring is a common motif in many pharmaceuticals, and the presence of the carbamoyl group could enhance binding affinity to biological targets.

Industry

In the chemical industry, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The carbamoyl group might form hydrogen bonds with amino acid residues in the active site of an enzyme, while the piperidine ring could enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-[1-(2-methylthioethylcarbamoyl)piperidin-2-yl]propanoate: Similar structure but with a methylthio group instead of a methylsulfinyl group.

    Tert-butyl 3-[1-(2-ethylcarbamoyl)piperidin-2-yl]propanoate: Lacks the sulfur-containing group, which may affect its reactivity and biological activity.

Uniqueness

The presence of the methylsulfinyl group in tert-butyl 3-[1-(2-methylsulfinylethylcarbamoyl)piperidin-2-yl]propanoate makes it unique compared to its analogs. This group can undergo specific chemical transformations, such as oxidation to a sulfone, which can be useful in various synthetic applications. Additionally, the combination of the piperidine ring and the carbamoyl group may confer unique biological properties, potentially making it a valuable compound in drug discovery.

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